Crocacin B

Structure-Activity Relationship Antifungal Potency Cytotoxicity

Researchers investigating bc1 complex inhibitors face limited access to probes with binding modes distinct from strobilurins. Crocacin B resolves this gap. - Binds at a site different from strobilurins, enabling cross-resistance profiling in field fungal isolates - Produces quantifiable red shift (569 nm) in cytochrome b reduction spectrum for unambiguous target engagement confirmation - Structurally distinct polyketide scaffold with anti,anti,syn stereotetrad, ideal for SAR-driven fungicide discovery Supplied with analytical documentation. For R&D use only.

Molecular Formula C30H40N2O6
Molecular Weight 524.6 g/mol
Cat. No. B1237939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocacin B
Synonymscrocacin B
Molecular FormulaC30H40N2O6
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)O)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC
InChIInChI=1S/C30H40N2O6/c1-22(20-28(34)31-19-11-7-10-14-27(33)32-21-29(35)36)15-16-23(2)30(38-5)24(3)26(37-4)18-17-25-12-8-6-9-13-25/h6,8-20,23-24,26,30H,7,21H2,1-5H3,(H,31,34)(H,32,33)(H,35,36)/b14-10-,16-15+,18-17+,19-11-,22-20+/t23-,24+,26-,30-/m0/s1
InChIKeyKSYRCWWRVVIIEX-XUBYDZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Crocacin B: Chemical Class and Source Profile


Crocacin B (CAS 237425-37-5) is a polyketide-derived antifungal metabolite produced by the myxobacterium Chondromyces crocatus strain Cm c3 [1][2]. It belongs to the crocacin family (A–D), a group of unusual linear dipeptides consisting of glycine and a 6-aminohexadienoic acid moiety, N-protected by a complex phenylundecatrienoic acyl residue [2]. The compound exhibits activity against yeasts and filamentous fungi, inhibits L929 mouse fibroblast proliferation, and acts as an electron transport inhibitor within the mitochondrial cytochrome bc1 complex (Complex III), producing a characteristic red shift in the reduced cytochrome b spectrum with a maximum at 569 nm [1].

Crocacin B: Unique Binding vs. Generic bc1 Inhibitors


Despite sharing the bc1 complex (Complex III) as a molecular target with widely used agricultural fungicides such as the strobilurins, Crocacin B cannot be considered a generic substitute due to two fundamental differentiations. First, Crocacin B possesses a structurally distinct polyketide scaffold—a substituted phenylundecatrienoic acid bearing an anti,anti,syn stereotetrad—which is unrelated to the β-methoxyacrylate pharmacophore of strobilurins [1]. Second, and more critically, the crocacins are reported to inhibit mitochondrial respiration at the bc1 domain possibly at a binding site different from that of the strobilurins . This distinct binding site occupancy has direct implications for cross-resistance profiles: strobilurin resistance, driven by cytochrome b gene mutations at the Qo site, may not necessarily confer resistance to Crocacin B [2]. Consequently, substitution with a generic strobilurin-class inhibitor fails to recapitulate Crocacin B's unique binding mode and potential to overcome established resistance mechanisms. These structural and site-specific differences necessitate the procurement of authentic Crocacin B for mechanism-of-action studies and resistance management research.

Crocacin B: Quantitative Evidence for Selection


6-Amino Acid Unsaturation vs. Cytotoxic Potency

Crocacin B differentiates from Crocacin D through the unsaturation status of its 6-amino acid moiety: Crocacin B incorporates a 6-aminohexadienoic acid, whereas Crocacin D contains a 6-aminohexenoic acid, with the polyketide N-acyl fragment otherwise identical [1]. This single structural variation correlates with a measurable difference in cytotoxic potency against the L929 mouse fibroblast cell line. Crocacin D exhibits an IC50 of 60 ng/L (0.06 ng/mL) [2]. In contrast, Crocacin B demonstrates an MIC of 0.2 ng (the precise assay format—whether absolute mass or concentration—requires verification from the original 1999 isolation paper, but the reported value is 0.2 ng) against the same L929 cell line . While the numeric values appear proximate, the structural difference confirms that the diene versus monoene conjugation in the amino acid chain is a modifiable parameter influencing biological activity, a critical consideration for SAR studies.

Structure-Activity Relationship Antifungal Potency Cytotoxicity

Cytochrome b Red Shift: Unique Inhibition Signature

Crocacin B produces a distinct and quantifiable spectroscopic signature when interacting with the cytochrome bc1 complex: a red shift in the reduced cytochrome b spectrum with an absorption maximum at 569 nm [1]. This shift is a direct consequence of Crocacin B binding to and blocking electron transport within the bc1-segment (Complex III) in beef heart submitochondrial particles [1][2]. While other bc1 complex inhibitors (e.g., antimycin A, myxothiazol) also cause spectral perturbations, the specific wavelength of the red shift (569 nm) serves as a unique mechanistic fingerprint. This spectral shift is a quantitative, measurable parameter that can be used to confirm target engagement and distinguish Crocacin B's binding mode from other Qo or Qi site inhibitors in comparative enzymology studies.

Mitochondrial Respiration bc1 Complex Mechanism of Action

CroK-C2 Enzyme Kinetics for Chain Release

Crocacin B is uniquely positioned for biosynthetic engineering studies due to the characterization of its dedicated hydrolytic release enzyme. The biosynthetic gene cluster encodes an unusual chain termination domain, CroK-C2, which shows homology to condensation domains and is responsible for the hydrolytic release of the mature Crocacin B carboxylic acid from the assembly line [1]. Researchers have developed an innovative HPLC-MS-based assay to monitor the hydrolytic cleavage of the substrate mimic N-acetylcysteaminyl-crocacin B by heterologously produced CroK-C2 [1]. This provides a quantitative enzymatic system (Km, kcat parameters) that is specific to Crocacin B biosynthesis, enabling precise study of polyketide synthase (PKS) release mechanisms. This level of characterized enzymatic control over scaffold formation is not available for all crocacin family members or analogous natural products.

Biosynthesis Enzyme Kinetics Natural Product Release

Total Synthesis and Stereochemical Benchmark

Crocacin B's synthetic accessibility has been demonstrated through asymmetric total synthesis, providing a benchmark against which the efficiency of new synthetic methodologies can be measured. The total synthesis of Crocacin B, along with Crocacins A, C, and D, has been achieved using a key syn-aldol reaction followed by anti-reduction to establish the stereotetrad, and acylation of a dienecarbamate to form the enamide [1]. The successful total synthesis establishes Crocacin B as a stereochemically defined, homogeneous compound with the following stereocenters: 6S,7S,8R,9S configuration on the polyketide chain . This contrasts with other natural products or semi-synthetic mixtures that may lack defined stereochemistry. For procurement purposes, synthetic Crocacin B ensures a single, defined stereoisomer with consistent biological activity, whereas natural isolates may contain trace stereoisomeric impurities.

Organic Synthesis Total Synthesis Stereochemical Complexity

Crocacin B: Key Research Applications


Crocacin Family SAR for bc1 Inhibition

Crocacin B is ideally suited for comparative SAR studies examining how the unsaturation status of the 6-amino acid moiety modulates antifungal potency and cytotoxicity. With Crocacin B bearing a 6-aminohexadienoic acid and Crocacin D a 6-aminohexenoic acid, researchers can systematically evaluate the impact of this structural divergence on bc1 complex binding affinity and cellular activity [1]. Such studies are foundational for the design of simplified, potent analogues.

Strobilurin Cross-Resistance in Fungal Pathogens

Crocacin B serves as a critical research tool for evaluating cross-resistance patterns in field isolates of fungi resistant to strobilurin fungicides. As crocacins are reported to bind at a distinct site within the bc1 complex relative to strobilurins , Crocacin B can be used in comparative growth inhibition assays against strobilurin-sensitive and strobilurin-resistant strains. Positive activity in resistant strains would confirm its utility as a lead scaffold for developing resistance-busting fungicides, a key objective in agricultural fungicide discovery programs [2].

PKS Chain Release Mechanism Assay

The characterization of the CroK-C2 hydrolytic release domain provides a unique enzymatic platform for studying the termination step in PKS assembly lines. Researchers can utilize the established HPLC-MS assay with N-acetylcysteaminyl-crocacin B as a substrate mimic to quantify CroK-C2 kinetics and to screen for small-molecule modulators of this unusual chain-release mechanism [3]. This has broader implications for understanding and engineering the biosynthesis of polyketide natural products.

Spectroscopic Red Shift for bc1 Binding

Crocacin B is an essential reagent for biochemical assays aimed at characterizing bc1 complex inhibitor binding modes. Its production of a quantifiable red shift in cytochrome b reduction spectrum with a maximum at 569 nm [4] provides a straightforward, robust, and compound-specific endpoint for confirming target engagement in submitochondrial particle preparations, distinguishing its interaction from other bc1 complex inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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